molecular formula C20H15Cl3N4O2S B11041138 2,4-Dichloro-N-[2-(4-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide

2,4-Dichloro-N-[2-(4-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide

Cat. No.: B11041138
M. Wt: 481.8 g/mol
InChI Key: GYXYYYILGUCAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-[2-(4-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide is a complex organic compound that belongs to the class of dichlorobenzamide derivatives This compound is characterized by the presence of multiple functional groups, including dichlorobenzamide, chlorophenyl, pyrrolidinylcarbonyl, and thiadiazolyliden groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[2-(4-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N’-dimethylformamide solution at 60°C. This reaction yields a series of dichlorobenzamide derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps, such as recrystallization and chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-(4-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

2,4-Dichloro-N-[2-(4-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antitumoral and anticonvulsive properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[2-(4-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2,4-Dichloro-N-[2-(4-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15Cl3N4O2S

Molecular Weight

481.8 g/mol

IUPAC Name

2,4-dichloro-N-[2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)thiadiazol-5-ylidene]benzamide

InChI

InChI=1S/C20H15Cl3N4O2S/c21-12-3-6-14(7-4-12)27-25-17(20(29)26-9-1-2-10-26)19(30-27)24-18(28)15-8-5-13(22)11-16(15)23/h3-8,11H,1-2,9-10H2

InChI Key

GYXYYYILGUCAJB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(SC2=NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.